molecular formula C21H17Cl3N2O4S B2957938 N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE CAS No. 1260896-31-8

N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B2957938
CAS No.: 1260896-31-8
M. Wt: 499.79
InChI Key: DLWTXEZIMRAMIY-UHFFFAOYSA-N
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Description

N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound that features both phenoxy and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phenoxyphenyl intermediate: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a halogenated benzene derivative.

    Introduction of the sulfonamide group: This step involves the reaction of the phenoxyphenyl intermediate with a sulfonyl chloride derivative in the presence of a base.

    Acetamide formation: The final step involves the reaction of the sulfonamide intermediate with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Phenoxyphenyl)-2-[N-(2,4-dichlorophenyl)methanesulfonamido]acetamide
  • N-(4-Phenoxyphenyl)-2-[N-(2,4,6-trichlorophenyl)methanesulfonamido]acetamide

Uniqueness

N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-(2,4,5-trichloro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O4S/c1-31(28,29)26(20-12-18(23)17(22)11-19(20)24)13-21(27)25-14-7-9-16(10-8-14)30-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWTXEZIMRAMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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